Methyl azetidine-3-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives, including those related to methyl azetidine-3-carboxylate hydrochloride, often involves complex organic reactions. A notable method for synthesizing enantiopure 3-substituted azetidine-2-carboxylic acids showcases the versatility of azetidine derivatives in organic synthesis (Sajjadi & Lubell, 2008). Another approach reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, highlighting the diversity in azetidine synthesis pathways (Soriano, Podraza, & Cromwell, 1980).
Molecular Structure Analysis
The molecular structure of azetidine derivatives, including methyl azetidine-3-carboxylate hydrochloride, plays a crucial role in their reactivity and physical properties. Studies focusing on the synthesis and structural analysis of azetidine compounds provide valuable insights into the conformational and electronic characteristics of these molecules. For instance, the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives highlights the importance of molecular structure in determining their potential for biological and foldameric applications (Žukauskaitė et al., 2011).
Chemical Reactions and Properties
Azetidine derivatives participate in a variety of chemical reactions, exhibiting a wide range of properties that make them useful in synthetic organic chemistry. For example, the synthesis of 3,3-dichloroazetidines introduces a new class of azetidines with unique reactivity patterns, expanding the toolbox of organic synthesis (Aelterman, De Kimpe*, & Declercq, 1998).
Scientific Research Applications
Peptide Synthesis and -Turn Promotion : Drouillat et al. (2012) developed a practical synthesis method for enantiopure 2-methyl-azetidine-2-carboxylic acid, a γ-turn promoter, which is significant for peptide coupling (Drouillat, Wright, Marrot, & Couty, 2012).
Antifungal Applications : Lawande et al. (2015) found that polyhydroxylated azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid exhibit inhibitory activity against Aspergillus niger, an important finding for antifungal drug development (Lawande et al., 2015).
Efficient Synthesis Method : Miller et al. (2003) presented an efficient method for preparing azetidine-3-carboxylic acid, which is crucial for various chemical syntheses (Miller et al., 2003).
Analog of dl-Proline : Soriano et al. (1980) synthesized 2-carboxy-4-methylazetidine as a novel isomeric analog of dl-proline, expanding the range of available amino acid analogs (Soriano, Podraza, & Cromwell, 1980).
Neurodegenerative Disease Therapeutics : Kozikowski et al. (1990) identified azetidine derivatives as potent NMDA receptor agonists, indicating potential applications in treating neurodegenerative diseases (Kozikowski, Tueckmantel, Reynolds, & Wroblewski, 1990).
Amino Acid Precursors : Kristensen and Larsen (1974) discovered azetidine-2-carboxylic acid derivatives in seeds of Fagus silvatica L., suggesting their role as precursors for various amino acids (Kristensen & Larsen, 1974).
Antibacterial Agents : Frigola et al. (1995) demonstrated the potential of azetidinylquinolones as effective antibacterial agents due to their chirality and increased in vitro activity (Frigola et al., 1995).
Prodrug Design for HIV Treatment : Parang et al. (2000) explored the design of 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT), highlighting the significance of azetidine derivatives in HIV drug development (Parang, Wiebe, & Knaus, 2000).
Aqueous-Based Polyurethane Dispersion : Wang et al. (2006) developed a self-curable aqueous-based polyurethane dispersion with azetidine end groups, improving performance properties through polymer network formation (Wang, Chen, Yeh, & Chen, 2006).
Peptide Activity Research : Sajjadi and Lubell (2008) synthesized amino acid-azetidine chimeras to study the influence of conformation on peptide activity, contributing to peptide chemistry (Sajjadi & Lubell, 2008).
properties
IUPAC Name |
methyl azetidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCWTLBPYROHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610756 | |
Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl azetidine-3-carboxylate hydrochloride | |
CAS RN |
100202-39-9 | |
Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl azetidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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